

Application Note: Strategic Functionalization of 4-Chloro-5,7-difluoroquinoline

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Compound of Interest

Compound Name: 4-Chloro-5,7-difluoroquinoline

CAS No.: 874831-46-6

Cat. No.: B1486583

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Abstract & Rationale

The **4-chloro-5,7-difluoroquinoline** scaffold represents a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Lenvatinib analogs) and gyrase inhibitors. While the quinoline core is ubiquitous, the 5,7-difluoro substitution pattern offers unique advantages: it modulates metabolic stability (blocking oxidative metabolism at C5/C7), alters the

of the quinoline nitrogen, and provides specific electrostatic contacts within protein binding pockets.

This guide details the regioselective functionalization of this scaffold. The primary challenge lies in exploiting the high reactivity of the C4-chloride while preserving the C5/C7-fluorines, which are essential for biological activity but susceptible to off-target nucleophilic attack under forcing conditions.

Chemical Profile & Reactivity Analysis

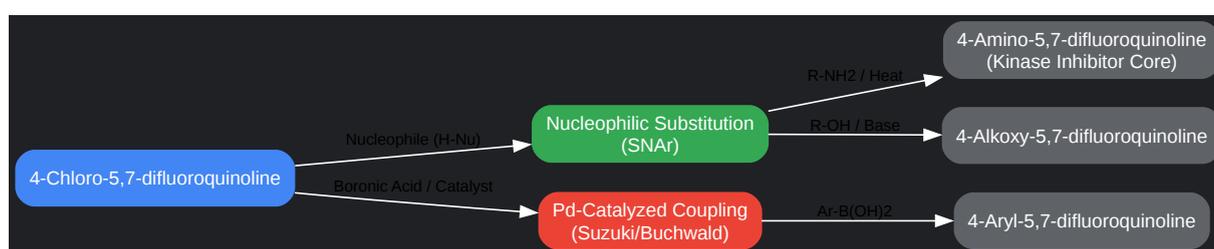
The molecule possesses three electrophilic sites, but their reactivity differs by orders of magnitude. Understanding this hierarchy is critical for high-yield synthesis.

Reactivity Hierarchy

- C4-Position (Primary Handle): The chlorine at C4 is highly activated by the bio-orthogonal quinoline nitrogen (N1). It undergoes Nucleophilic Aromatic Substitution () and Palladium-catalyzed cross-coupling readily.
- C7-Position (Secondary Risk): The C7-fluorine is para to the activating nitrogen. Under extreme conditions (strong alkoxides, high heat >150°C), this position can undergo , leading to impurities.
- C5-Position (Stable): The C5-fluorine is sterically crowded (peri-effect) and meta to the nitrogen's activation vector, making it relatively stable.

Reactivity Visualization

The following diagram illustrates the decision logic for functionalizing this scaffold.



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Figure 1: Strategic divergence for C4-functionalization. The C4-Cl bond is the exclusive point of entry under controlled conditions.

Protocol A: Nucleophilic Aromatic Substitution ()

Target: Formation of C-N or C-O bonds. Mechanism: Addition-Elimination via a Meisenheimer intermediate.[1]

Critical Considerations

- **Acid Catalysis:** For amine nucleophiles, the reaction is autocatalytic (HCl generation) but often benefits from exogenous acid or simply thermal activation. The protonation of N1 renders C4 significantly more electrophilic.
- **Solvent Selection:**
 - **Isopropanol (IPA):** Ideal for amines. Product often precipitates as the HCl salt.
 - **DMF/NMP:** Required for poor nucleophiles or high-temperature reactions.
- **Base Warning:** Avoid strong hydroxide bases (NaOH/KOH) in aqueous media to prevent hydrolysis to the 4-quinolone (4-OH species), which is a dead-end byproduct.

Detailed Procedure (Amination)

Reagents: **4-Chloro-5,7-difluoroquinoline** (1.0 eq), Aniline/Amine derivative (1.1 eq), Isopropanol (0.5 M concentration).

- **Setup:** Charge a round-bottom flask with the quinoline substrate and isopropanol.
- **Addition:** Add the amine nucleophile.
 - **Optimization Note:** If the amine is a valuable intermediate, use 1.0 eq of amine and 1.2 eq of DIPEA (Hunig's base) to scavenge acid.
- **Reaction:** Heat to reflux (approx. 82°C) for 2–4 hours.
 - **Monitoring:** Monitor by LC-MS. The starting material (Cl) peak should disappear.[2]
- **Workup (Precipitation Method):**
 - Cool the mixture to room temperature.
 - The product often crystallizes as the hydrochloride salt.
 - Filter the solid and wash with cold diethyl ether to remove unreacted starting materials.
- **Workup (Extraction Method):**

- If no precipitate forms, concentrate the solvent.
- Redissolve in EtOAc and wash with saturated (to liberate the free base).
- Dry over and concentrate.

Data Summary: Common Nucleophiles

Nucleophile Class	Solvent	Temp (°C)	Base Needed?	Typical Yield
Aliphatic Amines	Ethanol/IPA	60–80	No (or DIPEA)	>90%
Anilines	IPA/Butanol	80–110	No (Acid cat.)	75–85%
Phenols	DMF	80–100		70–80%
Thiols	THF/DMF	0–25	/	>90%

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Formation of C-C bonds (Biaryl systems). Mechanism: Pd(0) oxidative addition into C-Cl, followed by transmetalation and reductive elimination.

Critical Considerations

- Catalyst Choice: The C4-Cl bond is activated, so exotic catalysts are rarely needed.

is standard. For sterically hindered boronic acids, switch to with XPhos or S-Phos.
- Degassing: Oxygen is the enemy. It oxidizes the phosphine ligands and promotes homocoupling of the boronic acid.
- Base: Aqueous

or

is standard. If the substrate is sensitive to hydrolysis, use anhydrous

.

Detailed Procedure

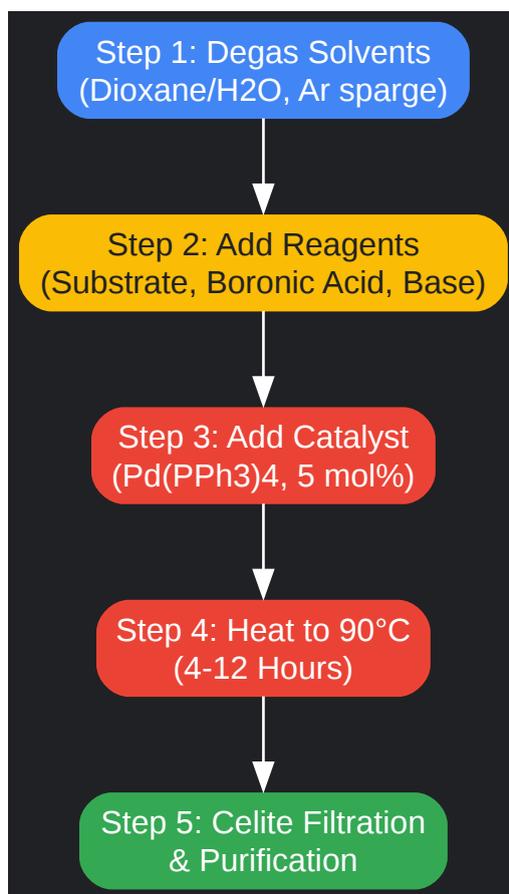
Reagents: **4-Chloro-5,7-difluoroquinoline** (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%),

(2.0 eq). Solvent System: 1,4-Dioxane : Water (4:1 ratio).

- Degassing: Combine solvent components in the reaction vessel and sparge with Argon/Nitrogen for 15 minutes.
- Charge: Add the quinoline, boronic acid, and base.
- Catalyst Addition: Add the Palladium catalyst last, under a positive pressure of inert gas. Seal the vessel immediately.
- Reaction: Heat to 90°C for 4–12 hours.
 - Visual Check: The reaction usually turns black (Pd precipitation) upon completion.
- Workup:
 - Filter through a pad of Celite to remove Palladium black.
 - Dilute with EtOAc and wash with water/brine.
 - Purify via flash chromatography (Hexane/EtOAc gradient).

Workflow Diagram



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Figure 2: Standard Operating Procedure for Palladium-catalyzed cross-coupling.

Analytical Validation & QC

Validating the structure of 4-substituted-5,7-difluoroquinolines requires attention to the fluorine signals.

NMR Characteristics[3]

- NMR: Look for the loss of the C4-H signal (if comparing to quinoline) or the shift of C3-H. The C3-proton is often a doublet or singlet around 6.5–7.5 ppm, heavily influenced by the new C4-substituent.
- NMR: This is the most diagnostic tool.
 - Starting Material: Two distinct signals (approx -110 to -130 ppm).

- Product: The chemical shift of the C5-F will change significantly upon substitution at C4 due to the proximity (peri-effect) and electronic change.
- Impurity Check: If you see three or four fluorine signals, you likely have a mixture of regioisomers (e.g., C7 displacement), although this is rare under the protocols described above.

LC-MS

- Ionization: Quinolines ionize well in ESI+ mode ().
- Isotope Pattern: The starting material has a distinct Chlorine isotope pattern (3:1 ratio of M : M+2). The product will lose this pattern (unless the nucleophile contains Cl/Br).

References

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- Nucleophilic Aromatic Substitution: Mechanism and Introduction. Master Organic Chemistry. mechanisms on electron-deficient rings).
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- Suzuki Coupling: Mechanism & Examples. NRO Chemistry. (General protocol validation for Suzuki couplings).

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